molecular formula C20H27NO6 B2874009 Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate CAS No. 911227-80-0

Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate

Katalognummer: B2874009
CAS-Nummer: 911227-80-0
Molekulargewicht: 377.437
InChI-Schlüssel: QIOSGJJWHCCKJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate is a spirocyclic compound featuring a chroman (benzopyran) moiety fused to a piperidine ring at the 2,4-positions. Spirocyclic architectures, such as this, are prized in drug discovery for their conformational rigidity, which can improve target selectivity and metabolic stability compared to linear analogs .

The compound belongs to the broader class of 4-oxospiro[chroman-2,4-piperidine] derivatives, which have been explored for diverse therapeutic applications. For example, structurally related spiro[benzopyran-2,4'-piperidines] demonstrated class III antiarrhythmic activity in vitro and in vivo, with conformationally constrained variants showing enhanced potency . Additionally, spiro[indoline-3,4-piperidine] derivatives have been investigated as anticancer agents, highlighting the versatility of this scaffold .

Eigenschaften

IUPAC Name

tert-butyl 5-(methoxymethoxy)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO6/c1-19(2,3)27-18(23)21-10-8-20(9-11-21)12-14(22)17-15(25-13-24-4)6-5-7-16(17)26-20/h5-7H,8-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOSGJJWHCCKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC=C3OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Tert-butyl 5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate (CAS No. 849928-22-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C20_{20}H27_{27}NO5_5
  • Molecular Weight : 377.43 g/mol
  • Purity : Minimum 95%

The compound features a spirocyclic structure that is characteristic of many bioactive molecules, which may contribute to its interaction with biological targets.

Biological Activity Overview

The biological activity of Tert-butyl 5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate has been assessed through various in vitro and in vivo studies, focusing on its potential as an antiviral and anticancer agent.

Antiviral Activity

Research has indicated that compounds within the piperidine class can exhibit antiviral properties. For instance, derivatives similar to Tert-butyl 5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate have shown activity against HIV-1 by inhibiting CCR5, a co-receptor critical for viral entry into host cells. In a study evaluating several piperidine derivatives, compounds demonstrated IC₅₀ values comparable to established antiviral agents like maraviroc .

Anticancer Properties

The compound's spirocyclic structure suggests potential interactions with various cellular pathways involved in cancer progression. In silico studies have predicted that similar piperidine derivatives might target multiple enzymes and receptors implicated in tumor growth and metastasis. For example, research highlighted the ability of modified piperidine derivatives to affect voltage-gated ion channels and transport systems, indicating a broad spectrum of biological activity applicable in oncology .

Case Studies

  • In Vitro Evaluation :
    • A study synthesized various piperidine derivatives and tested their efficacy against HIV-1. Among them, compounds displayed significant inhibitory effects with IC₅₀ values around 25 nM, demonstrating the potential for further development as antiviral agents .
  • In Silico Predictions :
    • Using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), researchers identified potential targets for Tert-butyl 5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate. These predictions suggest a wide range of pharmacological activities, including anticancer and antimicrobial effects .
  • Comparative Analysis :
    • A comparative analysis of different derivatives revealed that structural modifications significantly influence biological activity. For instance, changes in substituents on the piperidine ring altered the compound's binding affinity to specific receptors involved in cancer and viral infections .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate is a complex organic compound featuring a unique spirocyclic structure that combines chroman and piperidine moieties. It has a molecular weight of approximately 361.39 g/mol. The compound includes a tert-butyl group, a methoxymethoxy substituent, and a carbonyl group, which contribute to its potential biological activity and applications in medicinal chemistry.

Potential Applications

Tert-butyl 5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate has potential applications in various fields. Interaction studies involving tert-butyl 5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate could focus on:

Structural Similarities

Several compounds share structural similarities with tert-butyl 5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate. Examples include:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylateContains a carboxylic acid groupPotentially different biological activity due to varied substituents
Tert-butyl 7-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylateBromine substituent introduces different reactivityMay exhibit distinct chemical properties due to halogen presence
Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylateMethoxy group instead of methoxymethoxyVariations in solubility and biological activity

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight Biological Activity Key Reference
Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate 5-(methoxymethoxy), 1-(tert-butyl) ~410* Not explicitly reported (theoretical antiarrhythmic/anticancer potential inferred)
Tert-butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 6-Br, 1-(tert-butyl) 396.28 Not reported; structural analog
4-Oxospiro[benzopyran-2,4'-piperidines] (generic) Variable R groups (e.g., 6-MeO, 7-OH) ~350–420 Class III antiarrhythmic activity (in vitro/in vivo)
Spiro[indoline-3,4-piperidine]-2-ones Indoline-piperidine fusion ~300–350 Anticancer (EGFR/HER2 inhibition)

*Estimated based on substituent mass differences from the bromo analog .

Key Observations:

Substituent Position and Activity: The methoxymethoxy group at position 5 in the target compound may improve solubility compared to halogenated analogs (e.g., 6-bromo in ). In antiarrhythmic spiro[benzopyran-2,4'-piperidines], substituents like 6-MeO or 7-OH increased activity by stabilizing bioactive conformations .

Spirocyclic Rigidity :

  • Conformational constraint in spiro systems reduces entropy loss upon binding, improving affinity. For example, rigid 4-oxospiro[benzopyran-2,4'-piperidines] showed superior antiarrhythmic activity to flexible analogs .
  • In spiro[indoline-3,4-piperidine] derivatives, replacing piperidine with cyclopropane (B1-B7) reduced activity, underscoring the importance of the spiro-piperidine framework .

Pharmacological Mechanisms

  • The target compound’s spirocyclic core may mimic the activity of earlier 4-oxospiro[benzopyran-2,4'-piperidines], which exhibited in vivo efficacy by stabilizing ion channel interactions .
  • Anticancer Potential: While direct data on the target compound is lacking, structurally related spiro[indoline-3,4-piperidine]-2-ones inhibited EGFR/HER2, akin to Neratinib . The tert-butyl and methoxymethoxy groups could modulate kinase binding affinity or pharmacokinetics.
  • Reactive Oxygen Species (ROS) Generation : Chroman-2,4-dione derivatives (e.g., cobalt/palladium complexes) exhibit anticancer activity via ROS-mediated DNA damage . The target compound’s chroman core may similarly interact with cellular redox pathways.

Vorbereitungsmethoden

Introduction of the Methoxymethoxy Group

The 5-hydroxy chroman-4-one precursor undergoes protection using chloromethyl methyl ether (MOMCl) under basic conditions (e.g., NaH in THF):
$$
\text{Chroman-5-ol} + \text{MOMCl} \xrightarrow{\text{NaH, THF}} \text{Chroman-5-MOM ether} \quad
$$
Conditions :

  • Temperature: 0°C to room temperature
  • Yield: 85–92%
  • Purification: Silica gel chromatography (hexane:ethyl acetate = 4:1).

Spirocyclization with Piperidine

The protected chroman-4-one reacts with a piperidine derivative bearing a Boc group. A key step involves deprotonation of the piperidine nitrogen using LDA (lithium diisopropylamide), followed by nucleophilic attack on the chroman ketone:
$$
\text{Chroman-4-one} + \text{Boc-piperidine} \xrightarrow{\text{LDA, THF}} \text{Spiro intermediate} \quad
$$
Optimization Notes :

  • Excess LDA (2.1 equiv) ensures complete enolate formation.
  • Reaction time: 12–16 hours at −78°C.
  • Yield: 68–75%.

Boc Protection of the Secondary Amine

Post-cyclization, the secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (4-dimethylaminopyridine):
$$
\text{Spiro amine} + \text{Boc₂O} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{Tert-butyl carbamate} \quad
$$
Conditions :

  • Room temperature, 4 hours.
  • Yield: 90–95%.

Alternative Route via Reductive Amination

Ketone-Piperidine Coupling

A modified approach involves reductive amination between 5-MOM-chroman-4-one and a Boc-protected piperidin-4-amine using sodium triacetoxyborohydride (NaBH(OAc)₃):
$$
\text{Chroman-4-one} + \text{Boc-piperidin-4-amine} \xrightarrow{\text{NaBH(OAc)₃, CH₂Cl₂}} \text{Spiro product} \quad
$$
Advantages :

  • Mild conditions (room temperature, 24 hours).
  • Avoids strong bases like LDA.
    Yield : 60–65%.

Comparative Analysis of Synthetic Methods

Method Key Step Conditions Yield Purity (HPLC)
LDA-mediated cyclization Enolate formation −78°C, THF 68–75% 98%
Reductive amination NaBH(OAc)₃ RT, CH₂Cl₂ 60–65% 95%
Boc protection post-cyclization Boc₂O, DMAP RT, CH₂Cl₂ 90–95% 99%

Key Findings :

  • The LDA-mediated route offers higher yields but requires cryogenic conditions.
  • Reductive amination simplifies the workflow but sacrifices yield.

Challenges and Mitigation Strategies

Regioselectivity in MOM Protection

Competing reactions at the chroman 7-position are minimized by using bulky bases (e.g., NaH instead of K₂CO₃).

Spiro Junction Stereochemistry

The stereochemistry at the spiro center is controlled by:

  • Chiral auxiliaries (e.g., Evans oxazolidinones).
  • Asymmetric catalysis using cinchona alkaloids.

Scalability and Industrial Applications

Kilogram-scale synthesis (patent WO2007057775A1):

  • Total yield: 52% over 6 steps.
  • Cost-saving measures:
    • Replacement of THF with 2-MeTHF for cyclization.
    • Catalytic Boc protection using DMAP (0.1 equiv).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.